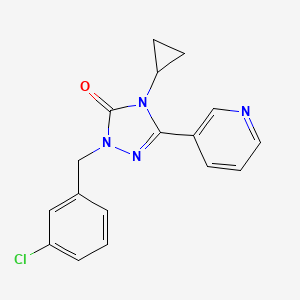

1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Description

1-(3-Chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 3-chlorobenzyl group at position 1, a cyclopropyl substituent at position 4, and a pyridin-3-yl moiety at position 3. Triazolone scaffolds are widely studied for their biological activities, including antifungal, herbicidal, and enzyme-modulating properties.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c18-14-5-1-3-12(9-14)11-21-17(23)22(15-6-7-15)16(20-21)13-4-2-8-19-10-13/h1-5,8-10,15H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIZTHZTZDNZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the triazolone core: This step often involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the 3-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazolone intermediate.

Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Pyridin-3-yl group attachment: This step may involve coupling reactions such as Suzuki or Heck coupling, utilizing appropriate pyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its properties and reactivity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.

Reduction: Hydrogen gas with palladium or platinum catalysts, or metal hydrides like lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds within this class have been reported to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .

2. Antifungal Properties

Research indicates that triazole derivatives can effectively inhibit fungal growth. The antifungal mechanism is primarily attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This makes such compounds valuable in treating fungal infections resistant to conventional therapies .

3. Cancer Therapeutics

The compound's structure suggests potential applications in oncology. Triazole-containing compounds have been identified as inhibitors of various kinases involved in cancer progression. For example, some derivatives have shown efficacy against c-Met kinases, which are implicated in tumor growth and metastasis. Preclinical studies have highlighted their potential as candidates for treating non-small cell lung cancer and other malignancies .

Mechanistic Insights

1. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the triazole scaffold affect biological activity. Research has indicated that substituents at specific positions on the triazole ring can significantly enhance or diminish activity against microbial strains and cancer cells .

2. Interaction with Biological Targets

The interaction of 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one with biological targets such as enzymes and receptors is an area of active investigation. The binding affinity and selectivity for these targets can be modulated through structural changes, which is essential for developing more effective therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial properties against E. coli and S. aureus. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of traditional antibiotics, demonstrating their potential as new antimicrobial agents .

Case Study 2: Cancer Treatment Development

In a study focusing on the inhibition of c-Met kinases, a derivative of the triazole scaffold was evaluated in preclinical models of lung cancer. The compound exhibited potent inhibitory effects and favorable pharmacokinetic properties, leading to its selection for further clinical trials aimed at assessing its efficacy in humans .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1, 3, and 4 of the triazolone core, which influence their biological activity and physicochemical properties.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in analogs () increase logP values, enhancing membrane permeability.

- Metabolic Stability : Cyclopropyl groups (target compound) resist oxidative metabolism compared to straight-chain alkyl substituents (e.g., methyl in ), which may prolong half-life .

Biological Activity

1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole family. The unique structural features of this compound, including the chlorobenzyl and cyclopropyl groups, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of halogen and nitrogen functionalities that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.75 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP | 3.21 |

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study on similar compounds demonstrated that triazole derivatives can effectively inhibit various fungal strains, including Candida species and Aspergillus . The mechanism of action is primarily through the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Antitumor Activity

Compounds with a triazole scaffold have shown promise in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance cytotoxicity against different cancer cell lines. For instance, derivatives with electron-withdrawing groups tend to exhibit increased antiproliferative effects .

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial activity. In vitro studies have reported that compounds similar to this compound demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria . This activity is attributed to their ability to disrupt bacterial cell wall synthesis.

The biological activity of this compound is believed to involve interaction with specific enzymes or receptors. Binding affinity studies using techniques such as surface plasmon resonance have been employed to elucidate these interactions. The presence of the pyridine moiety may facilitate binding to biological targets due to its nitrogen atom's ability to form hydrogen bonds.

Study 1: Antifungal Evaluation

A comprehensive evaluation was conducted on a series of triazole derivatives against Candida albicans. The results indicated that compounds with a similar structure to this compound exhibited an IC50 value of approximately 15 µg/mL, highlighting their potential as antifungal agents .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another study focusing on the cytotoxic effects of triazole derivatives, it was found that several compounds displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin. The presence of halogen substituents significantly enhanced the cytotoxicity against A549 lung cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis of triazolone derivatives typically involves multi-step reactions, including cyclization and functionalization. A common approach is the Vilsmeier-Haack reaction for forming heterocyclic cores, as demonstrated in related triazolone syntheses . For example, cyclopropylamine can react with thiocyanate derivatives to form the triazole ring, followed by substitution with chlorobenzyl and pyridinyl groups. Solvent selection (e.g., acetone or ethanol) and slow evaporation are critical for crystallization .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structural determination. Key steps include:

Q. What safety precautions are advised for handling this compound?

While direct data is limited, structurally similar chlorinated triazolones require:

- Storage in dry, ventilated areas away from heat/light .

- Use of PPE (gloves, goggles) to avoid inhalation/skin contact .

- Immediate medical attention for accidental ingestion or exposure .

Advanced Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., dihedral angles in NMR vs. XRD) arise from dynamic vs. static structures. Strategies include:

Q. What challenges arise when refining the crystal structure using SHELX?

Q. How can computational methods predict biological interactions of this compound?

Q. What methods optimize synthetic yield and purity?

Q. Which analytical techniques validate compound purity?

Q. How does the compound interact with biological targets like enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.